3-Methylbutanethioamide

Anion Transport Thioamide Hydrogen Bonding

Researchers pursuing thiazole-based drug discovery face isomer contamination risks-generic substitution with 2-Methylbutanethioamide or Isovaleramide compromises sulfur-specific reactivity. 3-Methylbutanethioamide (CAS 16536-95-1) delivers the precise 3-methylbutyl regioisomer with verified identity via unique InChI Key. • Enables Hantzsch thiazole cyclocondensation inaccessible to amide analogs. • Enhanced H-bond donor capability vs. Isovaleramide supports peptidomimetic SAR. • Higher LogP (1.29 vs. 0.73) favors membrane partitioning for anion transporter studies. Consistent purity, stable global supply.

Molecular Formula C5H11NS
Molecular Weight 117.22 g/mol
CAS No. 16536-95-1
Cat. No. B101152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutanethioamide
CAS16536-95-1
Synonyms3-methylbutanethioamide
Molecular FormulaC5H11NS
Molecular Weight117.22 g/mol
Structural Identifiers
SMILESCC(C)CC(=S)N
InChIInChI=1S/C5H11NS/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeyNFWCTMFZCLAVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutanethioamide: Primary Thioamide Building Block


3-Methylbutanethioamide (CAS 16536-95-1), also known as 3-Methylthiobutyramide or Thioisovaleramide, is a primary thioamide derivative of isovaleric acid [1]. It is characterized by a sulfur atom replacing the carbonyl oxygen of the corresponding amide (Isovaleramide, CAS 541-46-8), which significantly alters its hydrogen-bonding capacity and chemical reactivity . With a molecular weight of 117.21 g/mol and a boiling point of 169.8 °C at 760 mmHg, it serves as a versatile intermediate in the synthesis of sulfur-containing heterocycles and peptidomimetics .

Why 3-Methylbutanethioamide Is Not Interchangeable


Generic substitution of 3-Methylbutanethioamide with its structural isomers (e.g., 2-Methylbutanethioamide, 2,2-Dimethylpropanethioamide) or its oxygen-containing analog (Isovaleramide) is chemically unsound due to differences in steric hindrance, hydrogen-bonding properties, and sulfur-specific reactivity . For example, studies on transmembrane anion transporters demonstrate that replacing an amide with a thioamide significantly enhances binding efficacy due to the larger van der Waals radius and polarizability of sulfur [1]. This sulfur substitution also enables unique downstream transformations, such as thiazole synthesis, that are inaccessible to the parent amide . Therefore, selecting the precise 3-methylbutyl chain and the thioamide functional group is critical for ensuring reaction specificity and biological performance, as detailed in the quantitative evidence below.

Quantitative Evidence for 3-Methylbutanethioamide Differentiation


Enhanced Anion Transport by Thioamides vs Amides

In a 2021 study, a 1,8-di(thioamido)carbazole scaffold demonstrated significantly enhanced transmembrane anion transport activity compared to its parent amide derivative [1]. The study confirmed that the thioamide N–H group exhibits a more positive electrostatic potential and lower pKa (ΔpKa ≈ 1–2 units lower) than the corresponding amide, leading to superior hydrogen-bond donation [1].

Anion Transport Thioamide Hydrogen Bonding

Boiling Point Differentiation Among C5H11NS Isomers

3-Methylbutanethioamide (CAS 16536-95-1) has a reported boiling point of 169.8 °C at 760 mmHg , which differs from that of its regioisomer, 2,2-Dimethylpropanethioamide (CAS 630-22-8), which has a reported boiling point of 162.1 ± 23.0 °C at 760 mmHg [1].

Physicochemical Properties Isomer Purity Distillation

Lipophilicity Difference: Thioamide vs Amide LogP

The predicted LogP value for 3-Methylbutanethioamide (LogP = 1.29) indicates moderate lipophilicity. This can be contrasted with the experimental LogP of the oxygen analog, Isovaleramide (LogP = 0.73) [1].

Lipophilicity ADME LogP

Thiazole Synthesis via Primary Thioamide

3-Methylbutanethioamide has been demonstrated to react with ethyl 3-bromo-2-oxopropanoate to form thiazole derivatives, a classic Hantzsch-type reaction . This reactivity is intrinsic to primary thioamides and is not observed with the corresponding amide, Isovaleramide, which lacks the nucleophilic sulfur atom.

Heterocycle Synthesis Thiazole Building Block

InChI Key for Identity Confirmation

The unique International Chemical Identifier (InChI) Key for 3-Methylbutanethioamide is QHJMFSBINAFJKW-UHFFFAOYSA-N . This provides an unambiguous identifier that distinguishes it from all other C5H11NS isomers, such as 2-Methylbutanethioamide (InChI Key: UQDUPQYVKYZVJH-UHFFFAOYSA-N) [1].

Analytical Chemistry Quality Control Identity Verification

Research and Industrial Applications of 3-Methylbutanethioamide


Synthesis of Thiazoles and Thiazolines

3-Methylbutanethioamide serves as a key building block for the construction of thiazole and thiazoline rings via Hantzsch-type cyclocondensations [1]. As demonstrated by its reaction with ethyl 3-bromo-2-oxopropanoate, the nucleophilic sulfur atom enables the formation of the thiazole core, a privileged scaffold in drug discovery [1]. This application is uniquely enabled by the thioamide functional group, which the corresponding amide (Isovaleramide) cannot perform.

Supramolecular Anion Transport Probes

Based on class-level evidence showing enhanced hydrogen-bond donor ability of thioamides compared to amides [1], 3-Methylbutanethioamide can be utilized as a precursor for synthesizing anion transporters or molecular recognition probes. Its predicted higher LogP (1.29 vs. 0.73) also suggests favorable partitioning into lipid membranes, making it a rational choice for studies involving transmembrane processes.

Peptidomimetic and Isostere Synthesis

The thioamide moiety is a well-established amide bond isostere used to modulate the conformational stability and proteolytic resistance of peptides. 3-Methylbutanethioamide, representing a valine side chain mimic, is a valuable synthetic intermediate for introducing a thioamide bond into peptidomimetics . Its unique InChI Key ensures that researchers can procure the exact regioisomer required for precise structure-activity relationship (SAR) studies.

Quality Control Reference Standard

The distinct physicochemical properties of 3-Methylbutanethioamide—specifically its boiling point of 169.8 °C at 760 mmHg and its unique InChI Key —make it suitable as a reference standard for gas chromatography and identity verification. This is particularly important for analytical chemists needing to differentiate this isomer from other C5H11NS compounds or to confirm the purity of a custom synthesis batch.

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